molecular formula C6H12ClN3O B2705616 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-72-9

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride

Cat. No.: B2705616
CAS No.: 686344-72-9
M. Wt: 177.63
InChI Key: QOMXFIHPNMFPTD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMXFIHPNMFPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C6H12ClN3OC_6H_{12}ClN_3O and a molecular weight of 177.63 g/mol. Its spirocyclic structure contributes to its distinct chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions due to the presence of functional groups such as ketones and amines .

Pharmaceutical Applications

Drug Development:
5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is primarily utilized in drug development due to its potential biological activities. Interaction studies have shown that this compound exhibits binding affinities with various biological targets, making it a candidate for therapeutic applications .

Antimicrobial Activity:
Recent studies have evaluated the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of triazaspiro compounds have demonstrated significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for developing new antibiotics .

Organic Synthesis

Chemical Intermediates:
The compound serves as a reagent in synthesizing various chemical intermediates. Its unique structure allows for the creation of derivatives that may exhibit enhanced biological activities or novel properties. The versatility of this compound makes it valuable in organic electronics and material sciences .

Case Studies

Case Study 1: Antimicrobial Screening
In a study published in RSC Advances, researchers synthesized several derivatives based on the triazaspiro framework and screened them for antimicrobial activity. Compounds derived from this compound exhibited varying degrees of inhibition against tested microbial strains, with some showing significant activity at low concentrations (6.25 µg/mL) against Mycobacterium smegmatis .

Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives from this compound to explore their reactivity and biological potential. The derivatives were characterized using spectral studies and demonstrated promising results in preliminary biological assays .

Mechanism of Action

The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride
  • CAS No.: 742694-76-4 (base compound) or 686344-68-3 (hydrochloride form, as per )
  • Molecular Formula : C₆H₁₁N₃O·HCl (hydrochloride salt)
  • Molecular Weight : 141.17 g/mol (base compound) + HCl contribution (~36.46 g/mol) .
  • Purity : Typically ≥95% for industrial-grade applications .

Structural Features :
This compound features a spirocyclic system with a fused triaza ring (2,5,7-triaza) and a ketone group at position 6. The methyl group at position 5 introduces steric and electronic modifications, influencing reactivity and solubility.

Applications: Primarily used in industrial and scientific research contexts, including agrochemicals, chemical intermediates, and catalysis . It is explicitly stated to be non-medicinal and non-edible .

Comparison with Structurally Similar Compounds

Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride

  • CAS No.: 2177258-03-4 .
  • Molecular Formula: C₈H₁₄ClNO₄S.
  • Key Differences :
    • Heteroatom Substitution : Replaces two nitrogen atoms with sulfur (thia group) and includes a carboxylate ester.
    • Functional Groups : The 5,5-dioxide moiety enhances polarity, while the methyl carboxylate increases molecular weight (255.71 g/mol vs. ~177.63 g/mol for the target compound) .
  • Applications : Used in chemical synthesis and pharmaceutical intermediates, with higher solubility in polar solvents due to sulfone and ester groups .

1-Methyl-1,3,7-triazaspiro[4.5]decan-4-one Hydrochloride

  • CAS No.: 1427326-80-4 .
  • Structural Differences: Ring Size: Larger spiro system (4.5 instead of 3.4), increasing steric bulk.

Hydrochloride Salt of 5-[3-(3-Hydroxyphenoxy)Azetidin-1-yl]-5-Methyl-2,2-Diphenylhexanamide

  • CAS No.: Not explicitly provided ().
  • Key Differences: Complexity: Features a diphenylhexanamide backbone and azetidine ring, contrasting with the simpler spirocyclic triaza system. Pharmacological Relevance: Designed explicitly as a medicament, unlike the non-medicinal target compound .

Physicochemical and Functional Comparison

Property Target Compound Methyl 5-Thia-2-Azaspiro... 1-Methyl-1,3,7-triazaspiro...
Molecular Weight (g/mol) ~177.63 255.71 ~205.7
Heteroatoms 3 N, 1 O 1 S, 1 N, 2 O 3 N, 1 O
Solubility Moderate in polar solvents High in polar solvents Moderate to high
Industrial Use Agrochemicals, intermediates Pharmaceuticals, synthesis Research chemicals
Bioactivity Not reported Not reported Not reported

Notes:

  • The target compound’s spiro[3.4] system offers a compact scaffold for chemical modifications, whereas larger spiro systems (e.g., spiro[4.5]) provide more spatial flexibility .
  • Sulfur-containing analogs (e.g., Methyl 5-Thia-2-Azaspiro...) exhibit distinct electronic properties due to sulfur’s polarizability .

Research and Commercial Status

  • Synthesis Challenges : Spirocyclic compounds often require multistep syntheses; the triaza system’s nitrogen density may complicate purification .

Biological Activity

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a heterocyclic compound notable for its unique spiro structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.

  • Molecular Formula : C6_6H12_{12}ClN3_3O
  • Molecular Weight : 177.63 g/mol
  • CAS Number : 686344-72-9
PropertyValue
Molecular Weight177.63 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require specific catalysts and temperature settings to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : The compound can bind to specific receptors, altering their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : There is ongoing research into its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neurological Applications : Its interaction with neurotransmitter systems suggests possible applications in treating neurological disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on the pharmacological profiles of this compound:

  • Molecular Docking Studies : These studies revealed strong binding affinities to specific targets related to cancer and metabolic diseases.
Target MoleculeBinding Affinity (kcal/mol)
Enzyme A-9.5
Receptor B-8.7
Protein C-10.2

Q & A

Q. What are the optimal synthetic routes and purification methods for 5-methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride?

The compound is synthesized via spirocyclic ring formation, typically involving condensation reactions between heterocyclic precursors (e.g., substituted azetidines and ketones) under acidic or basic conditions. Key steps include cyclization to form the spiro[3.4]octane core and subsequent methylation at the 5-position. Purification often employs column chromatography with polar stationary phases (e.g., silica gel) and methanol/ethyl acetate gradients, followed by recrystallization using ethanol or acetonitrile to isolate the hydrochloride salt. Critical quality checks include monitoring reaction intermediates via thin-layer chromatography (TLC) and verifying purity via HPLC with UV detection at 210–260 nm .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Structural elucidation requires a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., exact mass 163.0546 for the free base) .
  • NMR spectroscopy : 1H and 13C NMR to resolve spirocyclic geometry, with characteristic signals for the methyl group (δ ~1.5–2.0 ppm) and carbonyl (δ ~170–180 ppm). DEPT-135 and 2D experiments (COSY, HSQC) clarify connectivity .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in related spirocyclic compounds .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The hydrochloride salt is hygroscopic and should be stored in airtight containers at 2–8°C. Solubility varies:

  • Highly soluble in polar aprotic solvents (DMSO, DMF).
  • Moderately soluble in water (pH-dependent due to the hydrochloride counterion).
  • Poor solubility in nonpolar solvents (hexane, diethyl ether).
    Stability studies recommend avoiding prolonged exposure to light, heat (>40°C), or alkaline conditions, which may degrade the spirocyclic structure. Accelerated stability testing under ICH guidelines (25°C/60% RH) is advised for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this spirocyclic compound?

  • Core modifications : Introduce substituents at the 2-, 5-, or 7-positions to assess steric/electronic effects on bioactivity. For example, fluorination at the methyl group (5-position) may enhance metabolic stability .
  • Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) to evaluate crystallinity and solubility impacts.
  • Biological assays : Pair synthetic analogs with enzymatic or cellular assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity. Use docking simulations to predict binding modes against target proteins .

Q. What advanced analytical methods resolve contradictory data in impurity profiling?

Contradictions in impurity identification often arise from:

  • Co-eluting peaks in HPLC : Use orthogonal methods like UPLC-MS/MS with HILIC columns to separate polar degradants .
  • Isomeric byproducts : Employ chiral chromatography (e.g., Chiralpak® columns) or ion-mobility spectrometry to distinguish stereoisomers .
  • Trace metal contamination : ICP-MS quantifies residual catalysts (e.g., Pd, Ni) from synthetic steps .

Q. How is the compound’s stability under oxidative or hydrolytic stress evaluated for preclinical studies?

  • Forced degradation : Expose the compound to 0.1% H₂O₂ (oxidative) or 0.1N HCl/NaOH (hydrolytic) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify major breakdown products (e.g., ring-opened intermediates or demethylated analogs) .
  • Kinetic modeling : Calculate degradation rate constants (k) under varying pH/temperature conditions to predict shelf-life .

Q. What strategies address contradictory bioactivity data across different experimental models?

  • Dose-response validation : Re-test the compound in parallel assays (e.g., in vitro enzyme inhibition vs. cell-based viability) to rule out off-target effects.
  • Metabolite profiling : Use hepatocyte microsomes or S9 fractions to identify active/inactive metabolites that may explain discrepancies .
  • Batch consistency analysis : Compare multiple synthetic batches via NMR and HRMS to ensure structural integrity .

Q. How can the compound’s interactions with biological macromolecules be mechanistically studied?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized targets (e.g., receptors or enzymes).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Fluorescence polarization assays : Monitor competitive displacement of fluorescent probes in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.